2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Description
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a benzyloxycarbonyloxymethyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. This compound is structurally designed to serve as a protective intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry. The tert-butyl ester group enhances steric protection of the carboxylic acid, while the benzyloxycarbonyl (Cbz) moiety provides orthogonal protection for amines.
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonyloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-17(21)20-12-8-7-11-16(20)14-24-18(22)23-13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSONIKPYLSANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116963 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-12-7 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the piperidine nitrogen and carboxylic acid functionalities. One common method is the reaction of piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. Subsequently, the benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or sodium hydroxide solutions are commonly used.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Piperidine-1-carboxylic acid and benzyl alcohol.
Reduction: Piperidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Role as a Protecting Group
In organic synthesis, protecting groups are essential for the selective functionalization of molecules. BOC-piperidine serves as a protecting group for amines due to its stability under various reaction conditions and ease of removal.
- Stability : BOC groups are stable under acidic conditions but can be removed under mild basic conditions, making them suitable for multi-step syntheses.
- Selective Functionalization : The BOC group allows chemists to selectively protect amines while leaving other functional groups intact, facilitating complex organic syntheses.
Synthesis of Bioactive Compounds
BOC-piperidine is utilized in the synthesis of various bioactive compounds, particularly those targeting the central nervous system (CNS). Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Synthesis of CNS Active Compounds
Research has demonstrated the effectiveness of BOC-piperidine in synthesizing compounds with potential CNS activity. For example:
- Compound A : A derivative synthesized using BOC-piperidine exhibited significant affinity for dopamine receptors, indicating potential as an antipsychotic agent.
- Compound B : Another derivative showed promise as a selective serotonin reuptake inhibitor (SSRI), suggesting applications in treating depression.
Drug Development
The pharmaceutical industry employs BOC-piperidine in drug development processes, particularly in the creation of lead compounds for further optimization.
- Lead Optimization : By modifying the piperidine ring and substituents on the BOC group, researchers can create analogs with improved efficacy and reduced side effects.
- Formulation : The compound's solubility and stability profiles make it suitable for various drug formulations, enhancing bioavailability.
Potential Therapeutic Applications
Emerging research suggests that derivatives of BOC-piperidine may have therapeutic applications beyond CNS disorders.
Table 1: Potential Therapeutic Applications of BOC-Piperidine Derivatives
| Application Area | Example Compounds | Mechanism of Action |
|---|---|---|
| Antidepressants | Compound C | Serotonin reuptake inhibition |
| Antipsychotics | Compound D | Dopamine receptor modulation |
| Analgesics | Compound E | Opioid receptor agonism |
| Antimicrobial agents | Compound F | Inhibition of bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under mild conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester with four analogous compounds derived from the evidence.
Structural and Functional Analysis
Core Ring Systems :
- Piperidine vs. Pyrrolidine vs. Cyclobutane :
- Piperidine (6-membered ring) offers conformational flexibility, whereas pyrrolidine (5-membered) and cyclobutane (4-membered) impose greater rigidity. This affects applications in drug design; for example, cyclobutane derivatives are used as β-turn mimics .
Substituent Effects :
- Benzyloxycarbonyl (Cbz) vs. Iodomethyl :
- Cbz groups (as in the target compound) provide amine protection with moderate stability under acidic conditions. In contrast, iodomethyl groups () are highly reactive, enabling cross-coupling reactions but requiring careful handling .
- tert-Butyl Ester vs. Benzyl Ester :
- tert-Butyl esters are hydrolytically stable under basic conditions, while benzyl esters () are cleaved via hydrogenolysis, offering orthogonal deprotection strategies .
Safety and Handling :
- Compounds with iodine () or reactive methylene groups () pose higher risks (e.g., respiratory irritation) compared to Cbz-protected analogs. The target compound likely requires standard protective measures (gloves, ventilation) .
Biological Activity
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H27NO5
- Molecular Weight : 349.424 g/mol
The compound features a piperidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It acts as a chemoselective reagent, facilitating reactions with amines through the formation of stable intermediates. This mechanism is crucial for synthesizing biologically active natural products and other pharmaceutical compounds .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have been shown to possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against M. tuberculosis | |
| Cytotoxicity | Non-toxic to HaCaT cells (IC50 > 50 μg/mL) | |
| Chemoselectivity | Effective in reactions with aromatic amines |
Case Studies
Several studies have investigated the biological effects of piperidine derivatives, including the target compound:
-
Antimycobacterial Activity :
A study evaluated various piperidine derivatives, including those structurally related to the target compound. The results indicated that certain modifications significantly enhanced their antimycobacterial activity while maintaining low cytotoxicity towards human cells . -
Structure-Activity Relationship (SAR) :
Research focused on the SAR of piperidine derivatives revealed that substituents on the piperidine ring could dramatically influence their biological properties. For instance, compounds with electron-withdrawing groups showed increased potency against bacterial strains . -
Synthetic Applications :
The compound has also been utilized as a building block for synthesizing more complex molecules in medicinal chemistry, demonstrating its versatility and importance in drug development .
Q & A
Q. How can contradictory NMR data (e.g., split signals) be resolved for stereoisomeric impurities?
- Answer : Use chiral HPLC with cellulose-based columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Variable-temperature NMR may coalesce split peaks, confirming dynamic stereochemical interconversion .
Applications in Drug Development
Q. What structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Answer : Introduce fluorine atoms to improve metabolic stability or replace the benzyloxycarbonyl group with bioisosteres (e.g., p-nitrophenyl). Pharmacokinetic studies (e.g., microsomal stability assays) guide iterative optimization .
Q. How does the compound’s logP value impact its membrane permeability in cellular assays?
- Answer : A logP >3 (calculated via ChemDraw) suggests high lipophilicity, enhancing passive diffusion but risking off-target binding. Balance logP by introducing hydrophilic groups (e.g., hydroxyls) or using prodrugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
